molecular formula C8H13NO2 B127224 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one CAS No. 144478-95-5

3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one

Cat. No. B127224
M. Wt: 155.19 g/mol
InChI Key: JTLYDAPCRXTMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one, also known as TBOA, is a chemical compound that has been extensively studied in the field of neuroscience for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for regulating the levels of glutamate, which is the main excitatory neurotransmitter in the brain. TBOA has been found to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism Of Action

3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one acts as a non-competitive inhibitor of glutamate transporters, which means that it binds to a site on the transporter that is different from the glutamate binding site. This results in a decrease in the ability of the transporter to remove glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels.

Biochemical And Physiological Effects

The increase in extracellular glutamate levels caused by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one can have both beneficial and detrimental effects on neuronal function. On one hand, increased glutamate levels can enhance synaptic transmission and improve cognitive function. On the other hand, excessive glutamate release can lead to excitotoxicity and neuronal damage.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in lab experiments is its ability to selectively inhibit glutamate transporters without affecting other neurotransmitter systems. This allows researchers to study the specific effects of glutamate transporter inhibition on neuronal function. However, one limitation of using 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific roles of different transporter subtypes. Another area of interest is the potential therapeutic applications of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one in the treatment of neurological disorders such as epilepsy and stroke. Further research is needed to fully understand the effects of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one on neuronal function and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one involves the reaction of tert-butylamine, methyl acrylate, and ethyl chloroformate in the presence of a base. The resulting product is then treated with hydroxylamine to form 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one. The synthesis method has been well-established and has been used by many researchers in the field.

Scientific Research Applications

3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one has been widely used in neuroscience research for its ability to inhibit glutamate transporters. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is important for maintaining proper neuronal function. Inhibition of glutamate transporters by 3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.

properties

CAS RN

144478-95-5

Product Name

3-Tert-butyl-4-methyl-2H-1,2-oxazol-5-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-tert-butyl-4-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H13NO2/c1-5-6(8(2,3)4)9-11-7(5)10/h9H,1-4H3

InChI Key

JTLYDAPCRXTMFG-UHFFFAOYSA-N

SMILES

CC1=C(NOC1=O)C(C)(C)C

Canonical SMILES

CC1=C(NOC1=O)C(C)(C)C

synonyms

5(2H)-Isoxazolone,3-(1,1-dimethylethyl)-4-methyl-(9CI)

Origin of Product

United States

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